

# The Discovery and Ascendancy of CART Peptides in Neuroscience: A Technical Guide

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## **Executive Summary**

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides have emerged as pivotal neuromodulators in the central nervous system, implicated in a diverse array of physiological and pathological processes. Since their initial identification, research has illuminated their critical roles in the regulation of feeding behavior, reward pathways, stress responses, and numerous other neurological functions. This in-depth technical guide provides a comprehensive overview of the discovery, history, and fundamental molecular biology of CART peptides. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, structured quantitative data, and visual representations of key pathways and workflows to facilitate further investigation and therapeutic exploration in this dynamic field of neuroscience.

# A Serendipitous Discovery: The History of CART Peptides

The story of CART peptides begins, unknowingly, in 1981. While isolating and sequencing somatostatin-like polypeptides from the ovine hypothalamus, Spiess and colleagues inadvertently sequenced the N-terminal 30 amino acids of an unknown polypeptide.[1] This fragment's significance would remain unrecognized for over a decade.







The official discovery of CART came in 1995 when Douglass and colleagues, employing differential display PCR, identified a novel mRNA transcript in the rat striatum that was significantly upregulated following the administration of cocaine and amphetamine.[2][3][4] This transcript was aptly named "Cocaine- and Amphetamine-Regulated Transcript" (CART).[2][3][4] Subsequent research confirmed that the peptide sequence reported by Spiess et al. in 1981 corresponded to a fragment of the protein encoded by this newly discovered CART mRNA.[5]

Further investigations revealed that the CART gene encodes a prepropeptide that undergoes post-translational processing to yield several biologically active peptide fragments.[6] In the rat, alternative splicing of the CART mRNA results in two pro-peptides of 116 or 129 amino acids. [6][7][8] In humans, only the shorter form is present.[8] The most extensively studied of these bioactive fragments are CART (55-102) and CART (62-102) in rats, which are homologous to CART (42-89) and CART (49-89) in humans, respectively.[5] These peptides are widely distributed throughout the central and peripheral nervous systems, with high concentrations in hypothalamic nuclei, the nucleus accumbens, and the pituitary gland, suggesting their involvement in a wide range of physiological functions.[5][7]

## **Quantitative Insights into CART Peptide Biology**

The study of CART peptides has generated a wealth of quantitative data regarding their expression, binding affinities, and physiological effects. The following table summarizes key quantitative findings from foundational and subsequent research, providing a comparative reference for researchers.



Parameter	Species	Brain Region/Cell Line	Value	Reference
CART mRNA Expression	Rat	Nucleus Accumbens	Upregulated by binge cocaine administration	[4]
Rat	Striatum	Upregulated by acute cocaine and amphetamine	[2]	
Rat (OLETF vs. LETO)	Medial Nucleus of the Amygdala	66.79 ± 12.62 vs. 61.08 ± 14.01 (Intensity)	[9]	
Rat (OLETF vs. LETO)	Central Nucleus of the Amygdala	78.55 ± 14.84 vs. 77.45 ± 17.77 (Intensity)	[9]	
Rat (OLETF vs. LETO)	Basolateral Nucleus of the Amygdala	50.78 ± 9.6 vs. 44.22 ± 10.1 (Intensity)	[9]	
Rat (Morphine- treated)	Nucleus Accumbens (High-dose)	Upregulated	[10][11]	
Rat (Morphine- treated)	Striatum (High- dose)	Upregulated	[10][11]	_
Rat (Morphine- treated)	Prefrontal Cortex (High-dose)	Upregulated	[10][11]	_
Rat (Morphine- addicted)	Nucleus Accumbens	Downregulated	[10][11]	_
Rat (Morphine- addicted)	Striatum	Downregulated	[10][11]	



## **Experimental Protocols for CART Peptide Research**

The investigation of CART peptides relies on a variety of well-established molecular and cellular biology techniques. This section provides detailed methodologies for key experiments commonly employed in CART peptide research.

## In Situ Hybridization for CART mRNA Localization

In situ hybridization is a powerful technique to visualize the distribution of CART mRNA within brain tissue.

#### Protocol:

- Tissue Preparation:
  - Dissect the tissue of interest, fix in 4% paraformaldehyde, and cryoprotect in a 20% sucrose solution before rapid freezing.[13]
  - Cut frozen sections and mount them on SuperFrost Plus coated slides and allow them to air dry.[13]
- Probe Preparation:
  - Synthesize digoxigenin (DIG) or fluorescein isothiocyanate (FITC) labeled antisense RNA probes complementary to the CART mRNA sequence.[13]
- Hybridization:
  - Dilute the labeled probe to a concentration of 1/1000 in hybridization buffer.
  - Apply at least 300 μl of the probe solution to each slide and cover with a coverslip to ensure even distribution.[13]



- Incubate the slides overnight at 65°C in a humidified chamber.[13]
- Washing and Detection:
  - Remove the coverslips and perform a series of washes to remove unbound probe. This
    typically includes washes in MABT buffer and a high-temperature wash buffer at 65°C.[13]
  - Block non-specific binding sites using a blocking solution for 1 hour.[13]
  - Incubate the slides with an alkaline phosphatase-conjugated anti-DIG or anti-FITC antibody (e.g., at a 1/1500 dilution) overnight at 4°C.[13]
  - Wash the slides extensively with MABT buffer.[13]
  - Develop the signal using a chromogenic substrate such as NBT/BCIP in a development buffer at 37°C until the desired color intensity is reached.[13]
  - Stop the reaction by washing with water, then dehydrate the slides and mount with a xylene-based mountant.[13]

### **Immunohistochemistry for CART Peptide Localization**

Immunohistochemistry allows for the visualization of CART peptide expression and localization at the protein level.

#### Protocol:

- Tissue Preparation and Deparaffinization:
  - Fix the tissue in 10% formalin overnight at 4°C and embed in paraffin.[14]
  - Cut tissue sections and mount them on slides.[14]
  - Deparaffinize the sections by immersing them in xylene followed by a graded series of ethanol washes (100%, 95%, 70%, 50%) and a final rinse in water.[15][16]
- Antigen Retrieval:



- Perform heat-induced epitope retrieval by immersing the slides in a retrieval buffer such as
   10 mM sodium citrate (pH 6.0) or 1 mM EDTA (pH 8.0).[15][16]
- Heat the slides in a microwave or steamer for a specified time (e.g., 20-30 minutes) and then allow them to cool to room temperature.[14][16]
- Immunostaining:
  - Block endogenous peroxidase activity by incubating the slides in a solution of methanol and hydrogen peroxide.[14]
  - Block non-specific antibody binding by incubating the sections in a blocking buffer containing normal serum from the species in which the secondary antibody was raised.
     [14]
  - Incubate the sections with a primary antibody specific to the CART peptide of interest,
     diluted in blocking buffer, for 1 hour at 37°C or overnight at 4°C.[14]
  - Wash the slides with PBS.[14]
  - Incubate with a biotinylated secondary antibody, followed by washes in PBS.[15]
  - Apply a streptavidin-horseradish peroxidase (HRP) conjugate and wash again.
  - Develop the signal using a chromogenic substrate like diaminobenzidine (DAB), which
    produces a brown precipitate at the site of the antigen.[16]
  - Counterstain with a nuclear stain such as hematoxylin to visualize cell nuclei.[16]
  - Dehydrate the slides through a graded ethanol series and xylene, and then coverslip.[16]

# Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental approaches in CART peptide research, the following diagrams have been generated using the DOT language.

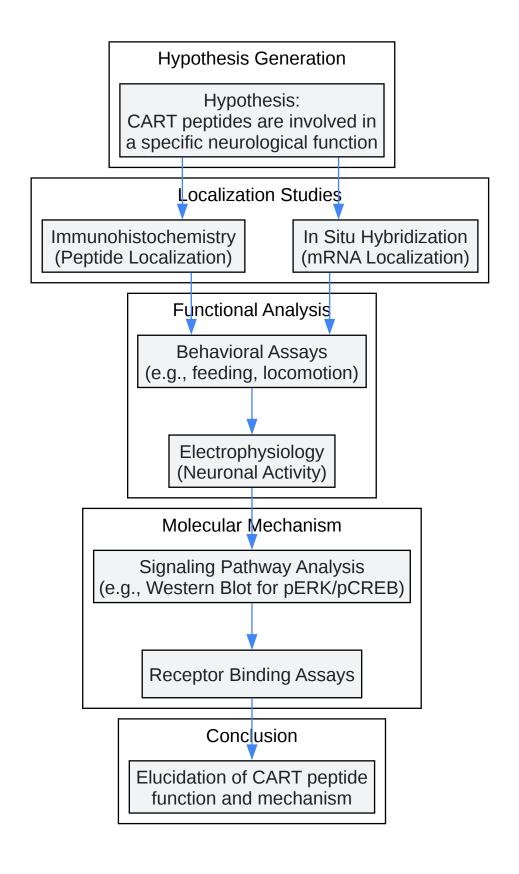




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Caption: Putative signaling pathway of CART peptides.





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Caption: General experimental workflow for studying CART peptides.



## The Enigmatic Receptor and Future Directions

A significant challenge in the field has been the definitive identification of the CART peptide receptor. While in vitro studies strongly suggested the existence of a G-protein coupled receptor coupled to Gi/Go proteins, its identity remained elusive for many years.[17] In 2020, GPR160 was identified as a potential receptor for CART peptides.[17] However, this finding has been contested, with subsequent studies failing to demonstrate specific binding of radiolabeled CART to GPR160 in human cell lines or GPR160-mediated signaling in response to CART.[17] [18] This controversy highlights the need for further research to unequivocally identify and characterize the CART peptide receptor(s).

The de-orphanization of the CART receptor is a critical step for advancing the field. It will enable the development of specific agonists and antagonists, which are invaluable tools for dissecting the precise physiological roles of CART peptides and for exploring their therapeutic potential. Given the involvement of CART peptides in a wide range of neurological functions, including appetite regulation, drug addiction, and stress, the CART system represents a promising target for the development of novel therapeutics for obesity, substance use disorders, and anxiety-related conditions.

### Conclusion

From a serendipitous discovery to their recognition as key players in neuroscience, the journey of CART peptides has been one of continuous revelation. This technical guide has provided a comprehensive overview of their history, quantitative biology, and the experimental methodologies essential for their study. The provided diagrams offer a visual framework for understanding their signaling pathways and the logical flow of research in this area. As the quest for the definitive CART receptor continues and our understanding of their complex functions deepens, CART peptides are poised to remain at the forefront of neuroscience research, offering exciting possibilities for therapeutic intervention in a host of neurological and psychiatric disorders.

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